4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole
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Overview
Description
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a phenyl ring, an imidazole ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, formaldehyde, and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a condensation reaction, often facilitated by a base such as potassium carbonate.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The imidazole and pyrazole rings can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Concentrated sulfuric acid, nitric acid, halogens.
Condensation: Aldehydes, ketones, bases such as potassium carbonate.
Major Products
Reduction: 4-Amino-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole.
Substitution: Various substituted derivatives on the phenyl ring.
Condensation: Imidazole-pyrazole derivatives with different functional groups.
Scientific Research Applications
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Nitro Compounds: Compounds containing the nitro group, which are known for their reactivity and potential as intermediates in organic synthesis.
List of Similar Compounds
- 4-Phenyl-5-(prop-2-en-1-yl)-2H-imidazole
- 3-Nitro-1H-pyrazole
- 4-Nitroimidazole
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
825622-01-3 |
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Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)-4-phenyl-5-prop-2-enyl-1H-imidazole |
InChI |
InChI=1S/C15H13N5O2/c1-2-6-11-13(10-7-4-3-5-8-10)18-15(17-11)14-12(20(21)22)9-16-19-14/h2-5,7-9H,1,6H2,(H,16,19)(H,17,18) |
InChI Key |
XHUCQKWMORAHLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(N=C(N1)C2=C(C=NN2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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